4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile 4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15913369
InChI: InChI=1S/C18H13NO/c19-12-14-7-5-13(6-8-14)11-16-10-9-15-3-1-2-4-17(15)18(16)20/h1-8,11H,9-10H2/b16-11+
SMILES:
Molecular Formula: C18H13NO
Molecular Weight: 259.3 g/mol

4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile

CAS No.:

Cat. No.: VC15913369

Molecular Formula: C18H13NO

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile -

Specification

Molecular Formula C18H13NO
Molecular Weight 259.3 g/mol
IUPAC Name 4-[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile
Standard InChI InChI=1S/C18H13NO/c19-12-14-7-5-13(6-8-14)11-16-10-9-15-3-1-2-4-17(15)18(16)20/h1-8,11H,9-10H2/b16-11+
Standard InChI Key MENDGUCJODVXAP-LFIBNONCSA-N
Isomeric SMILES C1C/C(=C\C2=CC=C(C=C2)C#N)/C(=O)C3=CC=CC=C31
Canonical SMILES C1CC(=CC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C31

Introduction

Chemical Identification and Basic Properties

Structural and Molecular Characteristics

The compound’s IUPAC name, 4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile, reflects its hybrid structure combining a 3,4-dihydronaphthalen-1(2H)-one core with a 4-cyanobenzylidene moiety. Key identifiers include:

PropertyValue
CAS Number68434-51-5
Molecular FormulaC₁₈H₁₃NO
Molecular Weight259.3 g/mol
Purity≥95% (typical commercial grade)
Hazard StatementsH315, H319, H335

The benzonitrile group at the 4-position and the conjugated enone system contribute to its reactivity and interactions with biological targets .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between 3,4-dihydronaphthalen-1(2H)-one derivatives and 4-cyanobenzaldehyde. A representative protocol involves:

  • Dissolving equimolar amounts of 3,4-dihydronaphthalen-1(2H)-one (2.83 mmol) and 4-cyanobenzaldehyde (2.83 mmol) in methanol.

  • Stirring the mixture in an ice-salt bath (268 K) until clarification.

  • Adding 25% NaOH solution and allowing the reaction to proceed at room temperature for 30 minutes.

  • Purifying the product via silica gel column chromatography (dichloromethane:methanol = 40:1) .

This method yields yellow crystals with a typical efficiency of 60–85%, depending on reaction conditions .

Structural and Crystallographic Analysis

Molecular Geometry

Single-crystal X-ray diffraction reveals:

  • E-configuration of the C(2)=C(11) olefinic bond (bond length: 1.345 Å) .

  • Dihedral angle of 68.3° between the dihydronaphthalenone and benzonitrile planes, reducing coplanarity and influencing electronic conjugation .

  • Non-aromatic methylene groups at C3 and C4, introducing steric hindrance and conformational flexibility .

Table 1: Key Bond Lengths and Angles

ParameterValue
C(2)=C(11) bond length1.345 Å
C(1)-C(2)-C(11)-C(12) torsion176.53°
C=O bond length1.214 Å

These features are consistent with related dihydronaphthalenone derivatives, underscoring the steric and electronic effects of the benzonitrile substituent .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water; soluble in polar organic solvents (e.g., methanol, dichloromethane) .

  • Stability: Stable under ambient conditions but degrades in the presence of strong oxidizers .

  • logP: Estimated at 2.8–3.1, indicating moderate lipophilicity suitable for cellular uptake .

Biological Activity and Mechanisms

Cytotoxic Effects

Applications in Research and Industry

Pharmaceutical Development

  • Anticancer Agents: The compound’s scaffold is a candidate for Bcl-2 inhibitor design, leveraging its ability to disrupt protein-protein interactions in apoptosis pathways .

  • Enzyme Inhibitors: Derivatives show promise as aromatase and kinase inhibitors, with benzonitrile enhancing target affinity through dipole interactions .

Material Science

Conjugated π-systems enable applications in organic semiconductors and fluorescent probes, though further studies are needed to optimize photophysical properties.

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